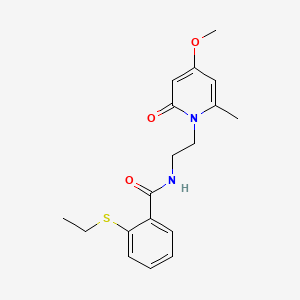

2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-24-16-8-6-5-7-15(16)18(22)19-9-10-20-13(2)11-14(23-3)12-17(20)21/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJXRVXFVFBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2C(=CC(=CC2=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(ethylthio)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a synthetic organic molecule belonging to the class of benzamides. This class is recognized for its diverse biological activities, particularly in medicinal chemistry and pharmaceuticals. The unique structural components of this compound suggest potential interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula:

- IUPAC Name: this compound

- Molecular Formula: C17H20N2O3S

Structural Features

The compound features:

- An ethylthio group that may enhance lipophilicity and influence membrane permeability.

- A pyridinone moiety, which is often associated with biological activity due to its ability to interact with enzymes and receptors.

- A benzamide structure that is known for its role in various pharmacological activities.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, including kinases or proteases, which are critical in various signaling pathways.

- Receptor Modulation: It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses related to neurotransmission, inflammation, or metabolic regulation.

- Signal Transduction Pathways: The compound may modulate pathways involved in cell proliferation, apoptosis, or differentiation, contributing to its potential therapeutic effects.

Biological Activity Data

A summary of the biological activities reported for similar compounds provides insights into the expected effects of this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Compounds with similar structures have shown cytotoxicity against various cancer cell lines. | |

| Antimicrobial | Benzamide derivatives often exhibit antimicrobial properties. | |

| Anti-inflammatory | Some derivatives are known to reduce inflammation by inhibiting specific pathways. |

Comparison with Similar Compounds

Pyridinone-Containing Derivatives

a. N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)

- Structure: Shares the 6-methyl-2-oxopyridinone ring but replaces the benzamide-ethylthio group with a sulfonamide-linked benzothiazole.

- This derivative demonstrated antiviral activity, suggesting pyridinone derivatives may target viral proteases or polymerases .

- Synthetic Route : Synthesized via reflux with piperidine acetate, contrasting with the target compound’s likely use of coupling agents for amide bond formation .

b. (S)-4-Amino-N-(1-(2-((1-((4-Methoxyphenyl)(Methyl)Amino)-1-Oxo-3-Phenylpropan-2-Yl)Amino)-2-Oxoethyl)-2-Oxo-1,2-Dihydropyridin-4-Yl)Benzamide (TD-1m)

- Structure: Incorporates a 2-oxopyridinone within a peptide-like framework. The 4-methoxy group aligns with the target compound, but the addition of phenylalanine and benzamide branches increases molecular complexity.

- Properties : The peptide backbone likely improves target specificity (e.g., enzyme inhibition) but may reduce metabolic stability. The target compound’s simpler structure could offer better bioavailability .

Benzamide Derivatives

a. N-(2-(4-Chlorophenyl)-2-Hydroxyethyl)Quinoline-5-Carboxamide

- Structure: Replaces the pyridinone-ethyl chain with a quinoline-carboxamide and hydroxyethyl group.

- Such derivatives are often explored as kinase inhibitors .

b. N-Ethyl-2,3-Difluoro-N-[(3R,4R)-3-Hydroxy-1-(Thiophene-2-Carbonyl)Piperidin-4-Yl]Benzamide (127)

- Structure : Features a difluorinated benzamide with a piperidine-thiophene moiety.

- Properties : Fluorination increases metabolic stability and electronegativity, which could enhance binding to hydrophobic enzyme pockets. The target compound’s ethylthio group may offer similar lipophilicity but with reduced steric hindrance .

Patent Derivatives (EP 3 532 474 B1)

a. 2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(6-Methoxy-2-Methylpyridin-3-Yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-Yl)Benzamide

- Structure : Combines a triazolo-pyridine ring with a methoxy-methylpyridinyl group.

Data Table: Key Structural and Functional Comparisons

Research Implications

- Synthetic Feasibility : The target compound’s synthesis may resemble methods in (cesium carbonate-mediated coupling) or (reflux with nucleophiles).

- Structure-Activity Relationship (SAR) : The ethylthio group’s electron-donating effects could modulate the benzamide’s electrophilicity, influencing target binding. Comparatively, sulfonamides () and fluorinated groups () prioritize polarity and stability .

- Therapeutic Potential: Pyridinone derivatives show versatility in antiviral and enzyme-targeting applications. The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a candidate for further antiviral or anticancer studies .

Q & A

Basic: What are the standard synthetic protocols for compounds with benzamide and pyridinone moieties?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling Reactions : Amide bond formation between benzamide precursors and pyridinone derivatives, often using carbodiimide coupling agents (e.g., EDC or DCC) .

- Solvent Optimization : Refluxing in polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or HPLC for isolating high-purity products .

- Characterization : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight validation .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethylthio group at δ ~2.5–3.0 ppm) and carbonyl signals (amide C=O at ~165–170 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyridinone) .

- Mass Spectrometry : HRMS or ESI-MS validates molecular formula and detects fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or acid/base catalysts for cyclization .

- Temperature Control : Higher yields are achieved in pyridinone ring closure at 80–100°C .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) minimize side reactions in amide bond formation .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust conditions dynamically .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, IC50 measurements) to rule out variability .

- Structural Confirmation : Verify compound purity (HPLC >95%) and stereochemistry (X-ray crystallography) to exclude impurities as confounding factors .

- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to identify cross-reactivity .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., kinases or proteases) .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends using descriptors like logP and polar surface area .

- MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding kinetics .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Vary the pyridinone ring (e.g., 4-methoxy to 4-ethoxy) to study electronic effects .

- Side-Chain Engineering : Replace ethylthio with methylthio or phenylthio to probe steric and hydrophobic contributions .

- Bioisosteres : Substitute benzamide with sulfonamide or urea groups to enhance solubility or target affinity .

Basic: What are common pitfalls in scaling up synthesis from mg to gram quantities?

Answer:

- Solvent Scalability : Transition from DMF (high-boiling) to THF or EtOAc for easier solvent removal .

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat generation in large batches .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., MeOH/water) for cost-effective scaling .

Advanced: How to address low stability in aqueous solutions during bioassays?

Answer:

- Formulation Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin encapsulation to enhance solubility and stability .

- Degradation Studies : Conduct LC-MS stability assays at physiological pH (7.4) and 37°C to identify hydrolytic cleavage sites (e.g., amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.